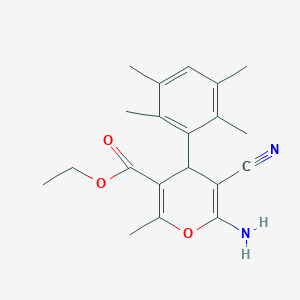

ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-7-24-20(23)17-14(6)25-19(22)15(9-21)18(17)16-12(4)10(2)8-11(3)13(16)5/h8,18H,7,22H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTXMFZQXIVUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=C(C(=CC(=C2C)C)C)C)C#N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 2,3,5,6-tetramethylphenyl derivatives with cyano and amino groups, followed by esterification. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts plays a crucial role in optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4H-pyran derivatives typically involves the reaction of ethyl acetoacetate with malononitrile and substituted benzaldehydes under specific conditions. The use of catalysts such as THEAA (Tetrahydroxyethylammonium acetate) has been reported to enhance yields significantly through ultrasound-assisted methods .

Chemical Properties:

- Molecular Formula: C19H24N2O3

- Molecular Weight: 324.41 g/mol

- CAS Number: 72568-47-9

Biological Activities

Research indicates that ethyl 6-amino derivatives exhibit various biological activities, making them valuable in medicinal chemistry.

Antimicrobial Activity

Studies have shown that compounds such as ethyl 6-amino-5-cyano derivatives possess notable antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve interference with cellular processes, although the exact pathways require further elucidation .

Anticancer Properties

Certain derivatives have demonstrated cytotoxic effects on cancer cell lines. The pyran ring structure is thought to contribute to its ability to inhibit tumor growth by inducing apoptosis in malignant cells .

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory properties, with studies showing reduced inflammatory markers in treated models. This suggests a possible application in treating inflammatory diseases .

Applications in Organic Synthesis

Ethyl 6-amino-5-cyano derivatives serve as versatile intermediates in organic synthesis due to their reactive functional groups.

Synthesis of Novel Compounds

These compounds can be utilized to synthesize various biologically active molecules, including:

Reaction with Electrophiles

The cyano group allows for nucleophilic substitution reactions, making these compounds useful for creating complex molecular architectures in drug development .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of ethyl 6-amino-5-cyano derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups, suggesting their potential as lead compounds for antibiotic development .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

Case Study: Anticancer Activity

In vitro studies on cancer cell lines revealed that specific derivatives induced apoptosis at concentrations lower than those used for traditional chemotherapeutics, highlighting their potential as safer alternatives .

Mechanism of Action

The mechanism by which ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group, in particular, plays a crucial role in binding to enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

The 4-position aryl group is critical for modulating properties. Key analogs include:

Electronic Effects:

- Electron-withdrawing groups (e.g., nitro in 3-nitrophenyl) reduce electron density, enhancing susceptibility to nucleophilic attack .

Steric Effects:

Pharmacological Activity

- Calcium Channel Blockade: The pyridin-4-yl analog (Ethyl 6-amino-4-(pyridin-4-yl)-...) exhibits tracheal relaxant effects via L-type calcium channel blockade, surpassing theophylline in potency . The target compound’s tetramethylphenyl group may enhance membrane permeability due to lipophilicity, though its direct activity remains unstudied.

- Acetylcholinesterase Inhibition : Imidazolyl-substituted analogs show selectivity for acetylcholinesterase (AChE) with minimal hepatotoxicity, attributed to the heterocyclic moiety’s interactions with the enzyme’s peripheral anionic site .

Physicochemical Properties

Crystallography and Hydrogen Bonding:

- The 4-methylphenyl analog forms planar pyran rings stabilized by N–H⋯O and N–H⋯N hydrogen bonds, leading to high crystallinity .

Computational Studies (DFT):

- The 4-nitrophenyl analog has a HOMO-LUMO gap of 3.62 eV, indicating moderate reactivity . The target compound’s electron-donating substituents may reduce this gap, enhancing charge transfer properties.

Biological Activity

Ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate is a compound belonging to the pyran class of heterocycles, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : C16H16N2O3

- Molecular Weight : 284.31 g/mol

- CAS Number : 72568-47-9

Antimicrobial Activity

Recent studies have indicated that derivatives of pyran compounds exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains and fungi.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Significant |

| Aspergillus flavus | Moderate |

Studies have demonstrated that the compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Anticancer Activity

Pyran derivatives have been extensively studied for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, preventing cancer cell division.

In vitro studies have reported cytotoxic effects on several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound exhibits additional pharmacological properties:

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in various models.

- Antioxidant Activity : It demonstrates free radical scavenging capabilities, contributing to its protective effects against oxidative stress .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various pyran derivatives against Gram-positive and Gram-negative bacteria. Ethyl 6-amino-5-cyano derivatives exhibited significant inhibition zones compared to control groups . -

Anticancer Evaluation :

In a comparative study of pyran-based compounds against breast cancer cell lines (MCF-7), ethyl 6-amino-5-cyano showed a notable reduction in cell viability at concentrations as low as 10 µM .

Q & A

Q. What are the common synthetic routes for preparing ethyl 6-amino-5-cyano-4H-pyran derivatives, and how are reaction conditions optimized?

Ethyl 6-amino-5-cyano-4H-pyran derivatives are typically synthesized via multicomponent reactions (MCRs). A standard method involves condensation of ethyl acetoacetate, malononitrile, and substituted aldehydes under reflux in ethanol or water. For example, pyridine or ionic liquids like [2-aminobenzoato][PF6] can act as catalysts to improve yields (65–75%) and reduce reaction times (3–5 hours) . Optimization includes varying solvents (ethanol vs. water), temperature (reflux vs. room temperature), and catalyst loading. Reaction progress is monitored via TLC, and products are purified via recrystallization or column chromatography.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. The pyran ring is typically planar (r.m.s. deviation ~0.059 Å), with substituents like the tetramethylphenyl group adopting chair conformations. N–H⋯O and N–H⋯N hydrogen bonds between the amino group and cyano/ester moieties stabilize the crystal lattice, forming chains or dimers . Software like SHELX-97 is used for refinement, and ORTEP-3 generates thermal ellipsoid diagrams .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Ex vivo tracheal ring assays in rat models are common. The compound’s relaxant effect is tested against carbachol- or KCl-induced contractions, with theophylline or nifedipine as positive controls. Activity is quantified via EC50 values and maximal relaxation percentages. For example, a derivative showed 100% relaxation at 96.3 µM in KCl-induced contractions, comparable to nifedipine .

Advanced Research Questions

Q. How can computational docking studies elucidate the mechanism of calcium channel blockade by this compound?

Molecular docking (e.g., AutoDock Vina) is performed on homology models of L-type calcium channels. The compound’s pyran core interacts with key residues in the channel’s intracellular cavity, such as IP (G51, W52), IVP (R45, E50), and IS6 (W4, F7). Binding affinity (∆G) and hydrogen-bonding distances (e.g., 2.1–2.5 Å) are calculated to validate competitive inhibition against Ca²⁺ influx .

Q. What challenges arise in refining the crystal structure of this compound when disorder or twinning is present?

Disorder in substituents (e.g., tetramethylphenyl groups) requires partitioning occupancy using SHELXL. For twinned data (common in monoclinic systems), the TWIN/BASF commands in SHELX are applied. R-factors >0.05 may indicate unresolved disorder, necessitating Hirshfeld surface analysis to validate intermolecular contacts .

Q. How does this compound inhibit mild steel corrosion in HCl, and what electrochemical methods validate its efficacy?

The compound adsorbs onto steel surfaces via physisorption/chemisorption, blocking active sites. Electrochemical impedance spectroscopy (EIS) shows increased charge-transfer resistance (Rct), while potentiodynamic polarization confirms mixed inhibition (reducing both anodic/cathodic currents). Inhibition efficiency (>80% at 10⁻³ M) correlates with concentration and molecular descriptors (e.g., HOMO/LUMO energies) from DFT calculations .

Q. What spectroscopic techniques are critical for characterizing synthetic intermediates and byproducts?

- ¹H/¹³C NMR : Peaks at δ 1.29 ppm (ester CH3), 4.21 ppm (OCH2), and 166.62 ppm (C=O) confirm ester formation .

- IR : Bands at ~2183 cm⁻¹ (C≡N) and 1692 cm⁻¹ (C=O) validate functional groups.

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]+) and fragmentation patterns .

Q. How do substituent variations (e.g., aryl groups) impact the compound’s bioactivity and physicochemical properties?

Electron-withdrawing groups (e.g., nitro in Table 3, entry 9 ) enhance calcium channel blockade by increasing electrophilicity. Hydrophobic substituents (e.g., tetramethylphenyl) improve membrane permeability (logP >3.5). Structure-activity relationship (SAR) studies use IC50 values from tracheal assays and docking scores to prioritize analogs .

Q. Methodological Notes

- Synthesis : Prioritize green solvents (water/ethanol) and catalyst recycling to align with sustainable chemistry principles .

- Crystallography : Merge Friedel pairs and refine Flack parameters to address absolute configuration ambiguities .

- Docking : Validate force fields (e.g., AMBER) with molecular dynamics simulations to assess binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.